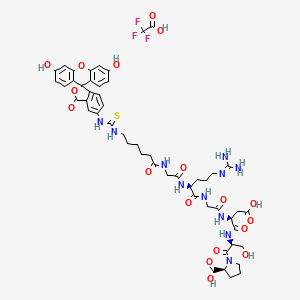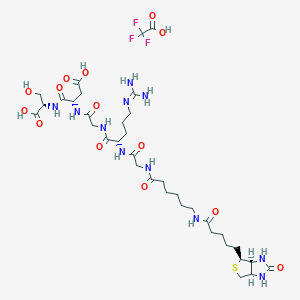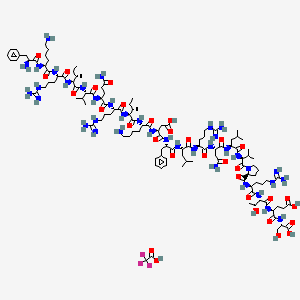
Acetyl-PHF6IV amide Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-PHF6IV amide Trifluoroacetate is a chemical compound used in laboratory settings . It is often used for pharmaceutical testing .
Synthesis Analysis
The synthesis of trifluoroacetamides, a group to which Acetyl-PHF6IV amide Trifluoroacetate belongs, involves the activation of nitrogen with a trifluoroacetyl group, followed by reductive cleavage . Another method involves the reactivity of the Trifluoroacetic acid hydroxylamine system in the one-step salt-free synthesis of amides from ketones .Chemical Reactions Analysis
Trifluoroacetamides, including Acetyl-PHF6IV amide Trifluoroacetate, undergo various reactions. For instance, they can react with bases, nucleophiles, and electrophiles . They can also undergo reduction and oxidation reactions .Physical And Chemical Properties Analysis
Amides, including Acetyl-PHF6IV amide Trifluoroacetate, are generally solids, with the exception of formamide . They have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . Lower-molecular-weight amides are relatively soluble in water .Wirkmechanismus
Target of Action
Acetyl-PHF6IV amide trifluoroacetate, also known as Ac-Val-Gln-Val-Val-Tyr-Lys-NH₂ trifluoroacetate salt , is a tau-derived hexapeptide . The primary target of this compound is the tau protein, which is involved in the stabilization of microtubules in neurons .
Biochemical Pathways
The biochemical pathways affected by Acetyl-PHF6IV amide trifluoroacetate are likely related to tau protein function and Alzheimer’s disease pathology . Tau proteins play a crucial role in maintaining the stability of microtubules in neurons. Abnormalities in tau function, such as hyperphosphorylation, can lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of Acetyl-PHF6IV amide trifluoroacetate’s action are likely related to its interaction with tau proteins and potential influence on Alzheimer’s disease pathology . .
Action Environment
The action, efficacy, and stability of Acetyl-PHF6IV amide trifluoroacetate could be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . For instance, it is recommended to store the compound at -20℃, protected from light and moisture .
Safety and Hazards
Zukünftige Richtungen
The future of trifluoroacetate compounds, including Acetyl-PHF6IV amide Trifluoroacetate, is being studied. For instance, the toxicity of trifluoroacetic acid is being reviewed, and the margin of exposures (MoE) for human exposures to trifluoroacetic acid is being assessed . Additionally, the reactivity of the Trifluoroacetic acid hydroxylamine system in the one-step salt-free synthesis of amides from ketones is being studied, with a particular focus on caprolactam synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N9O9.C2HF3O2/c1-19(2)29(41-22(7)47)35(53)43-26(15-16-28(39)49)33(51)45-31(21(5)6)37(55)46-30(20(3)4)36(54)44-27(18-23-11-13-24(48)14-12-23)34(52)42-25(32(40)50)10-8-9-17-38;3-2(4,5)1(6)7/h11-14,19-21,25-27,29-31,48H,8-10,15-18,38H2,1-7H3,(H2,39,49)(H2,40,50)(H,41,47)(H,42,52)(H,43,53)(H,44,54)(H,45,51)(H,46,55);(H,6,7)/t25-,26-,27-,29-,30-,31-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZVQMIUKXHHJ-HIJADZDGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62F3N9O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Val-Gln-Val-Val-Tyr-Lys-NH2.TFA | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














